Methyl 2-isothiocyanatopropanoate
Description
Significance of Isothiocyanates in Contemporary Organic Synthesis
Isothiocyanates (R-N=C=S) are a class of organic compounds characterized by the isothiocyanate functional group. wikipedia.org They are recognized for their high versatility and have found widespread applications in organic, medicinal, and combinatorial chemistry. rsc.org The reactivity of the isothiocyanate group, which is susceptible to nucleophilic attack at the central carbon atom, makes these compounds valuable reagents for constructing a variety of molecular frameworks, including sulfur-containing heterocycles. wikipedia.orgrsc.org
Isothiocyanates are naturally present in many plants, particularly in cruciferous vegetables like broccoli, cabbage, and kale, where they are formed from the enzymatic conversion of glucosinolates. wikipedia.orgnih.gov These natural isothiocyanates and their synthetic counterparts have garnered significant attention from researchers due to their potential biological activities. rsc.orgnih.gov In the realm of organic synthesis, the isothiocyanate moiety serves as a powerful synthon for introducing sulfur and nitrogen functionalities into molecules. rsc.org A common synthetic route to isothiocyanates involves the reaction of primary amines with carbon disulfide to form dithiocarbamate (B8719985) salts, which are then treated with a desulfurizing agent. nih.govorganic-chemistry.org
Overview of Methyl 2-isothiocyanatopropanoate as a Key Intermediate
This compound is an isothiocyanate derivative of the amino acid alanine (B10760859). Its structure incorporates both an isothiocyanate group and a methyl ester, making it a bifunctional molecule with significant potential in organic synthesis. The presence of these two reactive sites allows for a range of chemical transformations, positioning it as a valuable intermediate for the synthesis of more complex molecules.
The synthesis of enantiomerically pure forms of this compound has been a subject of research. For instance, (S)-methyl 2-isothiocyanatopropanoate has been synthesized from L-alanine methyl ester hydrochloride. nih.gov The reaction conditions can be optimized to minimize racemization, preserving the stereochemical integrity of the starting material. nih.gov This is particularly important for applications in medicinal chemistry and the synthesis of biologically active compounds where stereochemistry often plays a crucial role.
Academic Research Trajectories for Isothiocyanate Derivatives
Academic research on isothiocyanate derivatives is a vibrant and expanding field, driven by their diverse biological activities and synthetic utility. researchgate.net Researchers are actively exploring new methods for the synthesis of isothiocyanates, including more environmentally friendly and efficient protocols. organic-chemistry.org
A significant area of investigation is the biological activity of isothiocyanate derivatives. apsnet.orgapsnet.org Studies have shown that some isothiocyanates possess antimicrobial, and anti-inflammatory properties. nih.govnih.gov For example, certain isothiocyanate derivatives of natural and unnatural amino acids have been evaluated for their antibacterial activity against strains like E. coli and S. aureus. nih.gov
Furthermore, the development of novel isothiocyanate-based compounds for various applications continues to be a major focus. This includes the design and synthesis of new molecules with tailored properties for use in materials science and medicinal chemistry. researchgate.net The ability of the isothiocyanate group to react with a wide range of nucleophiles provides a powerful tool for the construction of diverse molecular architectures. rsc.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C5H7NO2S |
| Monoisotopic Mass | 145.01974 Da |
| InChIKey | LFRBLTIOKKCLSD-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)N=C=S |
Data sourced from PubChem. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isothiocyanatopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBLTIOKKCLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies
Historical Context and Evolution of Isothiocyanate Synthesis
The traditional and most recognized method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide and a subsequent desulfurization step. nih.govepa.gov The choice of desulfurizing agent has been a primary focus of methodological development, moving from highly toxic reagents to safer and more versatile alternatives.
Thiophosgene-Based Approaches and Their Chemical Limitations
The reaction of primary amines with thiophosgene (B130339) (CSCl₂) was long considered the standard method for isothiocyanate synthesis. nih.govchemrxiv.org This reaction typically involves treating the amine, or its salt, with thiophosgene, often in the presence of a base. nih.govcbijournal.com While effective, this approach is severely hampered by the extreme toxicity and hazardous nature of thiophosgene, which is toxic by all routes of exposure. nih.govrsc.org Its high reactivity and the harsh reaction conditions required can also be incompatible with sensitive functional groups within the substrate molecule. cbijournal.com The formation of by-products such as symmetrical thioureas can occur if the amine is not fully consumed, reducing the yield of the desired isothiocyanate. cbijournal.com
Development of Thiophosgene Surrogates
The significant drawbacks of thiophosgene spurred the development of safer, solid, and more manageable thiocarbonyl transfer reagents. cbijournal.com One such surrogate is triphosgene, a solid compound that is considered safer to handle than the highly volatile and toxic thiophosgene, although it is still fatal if inhaled. nih.gov Other alternatives include thiocarbonyl diimidazole and dipyridyl thionocarbonate. cbijournal.com More recently, S-aryl isothiouronium salts, which are air-stable and odorless solids, have been developed as user-friendly sources of thiophenols, representing a move towards less noxious reagents in sulfur chemistry. nih.gov The overarching goal in developing these surrogates has been to improve safety and handling while maintaining or enhancing synthetic efficiency and functional group tolerance. nih.govrsc.org
Advanced Desulfurization Reagents and Protocols
Modern synthetic chemistry has introduced advanced desulfurization agents that offer mild reaction conditions, high yields, and compatibility with a wide range of functional groups, which is particularly important for the synthesis of functionalized molecules like methyl 2-isothiocyanatopropanoate.
Utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) for Desulfurization
DMT/NMM/TsO⁻ has emerged as an effective and environmentally friendly coupling and desulfurization reagent. mdpi.com It is particularly valuable in a one-pot, two-step synthesis of isothiocyanates from primary amines. The process involves the initial formation of a dithiocarbamate (B8719985) intermediate by reacting the amine with carbon disulfide in the presence of a base, followed by desulfurization with DMT/NMM/TsO⁻. mdpi.comresearchgate.net
This reagent has been successfully used in the synthesis of (S)-methyl 2-isothiocyanatopropanoate from L-alanine methyl ester hydrochloride. nih.gov To prevent racemization of the chiral center, the reaction is performed at room temperature rather than under microwave irradiation. Using N-methylmorpholine (NMM) as the base instead of triethylamine (B128534) (Et₃N) is also crucial for minimizing racemization. nih.gov Under these optimized, non-microwave conditions, (S)-methyl 2-isothiocyanatopropanoate was obtained in a 59% yield with very low racemization (er 95:5). The corresponding (R)-enantiomer was also synthesized from D-alanine methyl ester hydrochloride with a 51% yield and high enantiomeric purity (er 99 > 1). nih.gov
The proposed mechanism involves the reaction of the dithiocarbamate intermediate with DMT/NMM/TsO⁻ to form an active ester. Subsequent elimination, facilitated by a base, yields the final isothiocyanate product. mdpi.com
Table 1: Synthesis of this compound Enantiomers using DMT/NMM/TsO⁻ Data sourced from nih.gov
| Starting Material | Product | Yield | Enantiomeric Ratio (er) |
| L-Alanine methyl ester hydrochloride | (S)-Methyl 2-isothiocyanatopropanoate | 59% | 95:5 |
| D-Alanine methyl ester hydrochloride | (R)-Methyl 2-isothiocyanatopropanoate | 51% | >99:1 |
Application of Propane (B168953) Phosphonic Acid Anhydride (B1165640) (T3P®) in Isothiocyanate Synthesis
Propane phosphonic acid anhydride (T3P®) is another modern, green, and user-friendly desulfurating agent. organic-chemistry.org It is effective for a one-pot synthesis of a broad range of alkyl and aryl isothiocyanates from primary amines. The reaction proceeds via the formation of a dithiocarbamate, which is then desulfurated in situ by T3P®. organic-chemistry.orgorganic-chemistry.org
A key advantage of T3P® is its compatibility with various functional groups and its use in synthesizing amino acid-derived isothiocyanates without causing racemization. organic-chemistry.org The by-products of the reaction are water-soluble, which simplifies the work-up procedure significantly. organic-chemistry.org Optimization studies have shown that using triethylamine as the base and a specific ratio of amine to T3P® provides the best results. organic-chemistry.org While not explicitly detailed for this compound in the provided sources, the demonstrated success of T3P® with other amino acid derivatives suggests its high applicability for this synthesis, offering a reproducible, high-yield, and environmentally friendly pathway. organic-chemistry.orgresearchgate.net
One-Pot, Two-Step Synthetic Sequences from Primary Amines
The one-pot, two-step synthesis starting from primary amines is the most common and efficient modern strategy for preparing isothiocyanates. cbijournal.comorganic-chemistry.orgnih.gov This approach involves the in situ generation of a dithiocarbamate salt by reacting the primary amine with carbon disulfide, typically in the presence of a base like triethylamine. organic-chemistry.orgtandfonline.com Without isolating the intermediate salt, a desulfurizing agent is added to the mixture to yield the final isothiocyanate product. organic-chemistry.orgnih.gov
This methodology has been successfully applied using various desulfurization agents, including DMT/NMM/TsO⁻ and T3P®, as detailed above. mdpi.comorganic-chemistry.org For the synthesis of chiral isothiocyanates such as this compound from chiral amines (e.g., alanine (B10760859) esters), this one-pot procedure is highly advantageous. It can be performed under mild conditions that preserve the stereochemical integrity of the starting material. nih.govrsc.org The efficiency of this process is further enhanced in many cases by microwave-assisted synthesis, which can dramatically reduce reaction times, although for chiral substrates like amino acid esters, room temperature conditions are often preferred to prevent racemization. mdpi.comnih.govorganic-chemistry.org
The development of one-pot protocols using reagents like sodium persulfate in water also highlights a trend towards greener and more practical synthetic methods. rsc.orgrsc.org These processes tolerate a wide array of functional groups, including esters, making them suitable for the synthesis of complex molecules like this compound. rsc.orgrsc.org
Table 2: Comparison of Desulfurating Agents in One-Pot Isothiocyanate Synthesis Data compiled from nih.govmdpi.comorganic-chemistry.org
| Desulfurating Agent | Key Advantages | Relevance to this compound |
| Thiophosgene | Historically effective | Limited by high toxicity and harsh conditions |
| DMT/NMM/TsO⁻ | Mild conditions, effective for chiral amines | Proven synthesis with low racemization nih.gov |
| T3P® | Green reagent, water-soluble by-products | High potential due to non-racemizing conditions organic-chemistry.org |
Dithiocarbamate Intermediate Formation
The synthesis initiates with the reaction of an appropriate amino acid ester hydrochloride, such as L-alanine methyl ester hydrochloride or D-alanine methyl ester hydrochloride, with carbon disulfide. This reaction is conducted in the presence of an organic base. researchgate.netnih.gov The base serves to deprotonate the amino group, facilitating its nucleophilic attack on the carbon of CS₂, leading to the formation of a dithiocarbamate salt intermediate. This intermediate is typically not isolated but is carried forward directly to the next step in the sequence. researchgate.net
In Situ Desulfuration Methodologies
Once the dithiocarbamate intermediate is formed, a desulfurating agent is introduced to facilitate the elimination of a sulfur-containing byproduct and form the characteristic isothiocyanate (-N=C=S) functional group. A notable and effective desulfurization reagent used for this purpose is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). researchgate.net This reagent efficiently converts the dithiocarbamate into this compound in situ. researchgate.netnih.gov The process is designed to be a streamlined, one-pot synthesis, which enhances procedural efficiency by minimizing the number of separate operational steps and purification of intermediates. researchgate.net
Impact of Reaction Conditions on Synthetic Outcome
The successful synthesis of this compound is highly dependent on the careful control of various reaction parameters. The choice of heating method, solvent, and base can significantly influence the reaction's yield, duration, and, most critically, the stereochemical purity of the final product.
Microwave-Assisted Synthesis Parameters
Microwave irradiation has been explored as a method to accelerate the synthesis of isothiocyanates. researchgate.netnih.gov This technique offers benefits such as rapid heating and shorter reaction times. nih.gov However, for the synthesis of chiral molecules like this compound, thermal control is paramount. When the synthesis of (S)-methyl 2-isothiocyanatopropanoate from L-alanine methyl ester hydrochloride was performed in a microwave reactor at 90 °C for 3 minutes, the desired product was obtained in a 59% yield but with significant racemization (er 65:35). nih.gov To avoid this loss of stereochemical integrity, the reaction is preferably conducted under conventional conditions (room temperature for 30 minutes), which preserves the enantiomeric purity. nih.gov
Table 1: Comparison of Synthesis Conditions for (S)-methyl 2-isothiocyanatopropanoate
| Parameter | Microwave-Assisted | Conventional |
|---|---|---|
| Temperature | 90 °C | Room Temperature |
| Time | 3 minutes | 30 minutes |
| Yield | 59% | Not specified, but sufficient |
| Enantiomeric Ratio (er) | 65:35 | >99:1 |
Solvent Effects and Aqueous Reaction Media
The choice of solvent plays a crucial role in the synthesis. Dichloromethane (DCM) has been utilized as a solvent for the synthesis of various aliphatic isothiocyanates. nih.gov Notably, water has also been successfully employed as a reaction medium for the synthesis of certain alkyl isothiocyanates, leading to high yields ranging from 72% to 96%. researchgate.netnih.gov The ability to use water as a solvent represents a significant step towards greener chemistry. However, this aqueous approach is not universally applicable; the synthesis of aromatic isothiocyanates in water was reported to either fail or result in very low yields. nih.gov The polarity of the solvent can dramatically alter the energy profile and mechanism of related chemical reactions. nih.gov
Role of Organic Bases (e.g., Et₃N, DBU, NMM)
Organic bases are essential for the initial formation of the dithiocarbamate intermediate. researchgate.net However, the choice of base has profound implications for stereochemical control. The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an option. researchgate.net Triethylamine (Et₃N) has been shown to induce partial racemization in the synthesis of chiral isothiocyanates derived from amino acids. nih.gov To circumvent this issue, N-methylmorpholine (NMM) is used as an alternative base. researchgate.netnih.gov NMM is less prone to causing epimerization at the chiral center, making it the preferred base for preserving the enantiomeric integrity of this compound. nih.gov
Table 2: Effect of Organic Base on Stereochemical Outcome
| Organic Base | Observation | Advantage/Disadvantage | Reference |
|---|---|---|---|
| Triethylamine (Et₃N) | Causes partial racemization of the product. | Disadvantage: Loss of stereochemical purity. | nih.gov |
| N-methylmorpholine (NMM) | Prevents loss of enantiomeric homogeneity. | Advantage: Preserves stereochemistry (er > 99:1). | nih.gov |
Enantioselective Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is a key objective, given its derivation from chiral amino acids. Stereochemical control is achieved through the careful selection of reagents and reaction conditions.
The synthesis of both the (S)- and (R)-enantiomers has been successfully demonstrated starting from the corresponding L-alanine and D-alanine methyl ester hydrochlorides, respectively. nih.gov The crucial factors for maintaining high enantiomeric purity (er > 99:1) are twofold: performing the reaction at room temperature to prevent thermally induced racemization and using N-methylmorpholine (NMM) as the organic base instead of triethylamine. researchgate.netnih.gov This strategy effectively suppresses the epimerization of the chiral center adjacent to the newly formed isothiocyanate group, yielding optically pure products whose absolute configuration can be confirmed by analytical techniques like circular dichroism. nih.gov
Preparation of (S)- and (R)-Methyl 2-isothiocyanatopropanoate
The primary route for the synthesis of (S)- and (R)-methyl 2-isothiocyanatopropanoate involves the reaction of the corresponding enantiomers of alanine methyl ester hydrochloride with a thiocarbonylating agent. Thiophosgene (CSCl₂) is a commonly employed reagent for this transformation. researchgate.net The reaction proceeds by the nucleophilic attack of the primary amine group of the alanine methyl ester on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride to yield the desired isothiocyanate.
The general reaction is as follows:
(S)-Alanine methyl ester hydrochloride + CSCl₂ → (S)-Methyl 2-isothiocyanatopropanoate + 2 HCl
(R)-Alanine methyl ester hydrochloride + CSCl₂ → (R)-Methyl 2-isothiocyanatopropanoate + 2 HCl
A typical laboratory procedure would involve dissolving the (S)- or (R)-alanine methyl ester hydrochloride in a suitable inert solvent, such as chloroform (B151607) or dichloromethane. researchgate.netgoogle.com To neutralize the hydrogen chloride that is liberated during the reaction and to deprotonate the amino acid ester hydrochloride, a base is required. A tertiary amine, such as triethylamine, is often used for this purpose. researchgate.net The thiophosgene, usually dissolved in the same solvent, is then added dropwise to the stirred solution of the amino acid ester and base, typically at a reduced temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. The workup procedure generally involves washing the reaction mixture to remove the triethylamine hydrochloride salt and any excess reagents, followed by drying of the organic phase and removal of the solvent under reduced pressure to yield the crude product. Purification can be achieved through distillation or chromatography.
Alternative methods for the synthesis of isothiocyanates from amines have been developed to avoid the use of the highly toxic thiophosgene. One such method involves the in-situ generation of a dithiocarbamate salt by treating the amine with carbon disulfide and a base like triethylamine. This intermediate is then decomposed to the isothiocyanate using a reagent like tosyl chloride. organic-chemistry.org Another approach utilizes propane phosphonic acid anhydride (T3P®) as a desulfurating agent for the dithiocarbamate intermediate. organic-chemistry.org
| Reagent/Method | Description | Reference |
| Thiophosgene (CSCl₂) | A highly reactive and effective thiocarbonylating agent for the conversion of primary amines to isothiocyanates. researchgate.net | researchgate.net |
| Carbon Disulfide/Tosyl Chloride | A two-step, one-pot method where the amine is first converted to a dithiocarbamate salt with CS₂ and a base, followed by decomposition with tosyl chloride to the isothiocyanate. organic-chemistry.org | organic-chemistry.org |
| Carbon Disulfide/T3P® | Similar to the tosyl chloride method, but uses propane phosphonic acid anhydride (T3P®) as the desulfurating agent for the dithiocarbamate intermediate. organic-chemistry.org | organic-chemistry.org |
| Phenyl Chlorothionoformate | A reagent that reacts with amines in the presence of a solid base to form isothiocyanates. organic-chemistry.org | organic-chemistry.org |
Strategies for Minimizing Racemization during Synthesis
A significant challenge in the synthesis of chiral α-isothiocyanato esters is the potential for racemization at the stereogenic center. The α-proton is susceptible to abstraction by base, which can lead to the formation of a planar enolate intermediate, resulting in a loss of stereochemical integrity.
Several strategies can be employed to minimize racemization during the synthesis of (S)- and (R)-methyl 2-isothiocyanatopropanoate:
Choice of Base: The selection of the base is critical. While a base is necessary to neutralize the liberated HCl and deprotonate the starting material, strong bases or those with high nucleophilicity can promote racemization. The use of hindered, non-nucleophilic bases is preferable.
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate.
Stoichiometry and Addition Order: Careful control of the stoichiometry of the reactants is important. The thiophosgene is typically added slowly to the mixture of the amino acid ester and the base to ensure that the concentration of free base is kept to a minimum at any given time.
Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents may be advantageous.
Reaction Time: The reaction time should be minimized to reduce the exposure of the chiral product to the basic reaction conditions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is advisable to determine the point of completion.
Studies on the racemization of amino acid esters have shown that the presence of certain ketones and carboxylic acids can promote racemization. nih.gov Therefore, the purity of solvents and reagents should be ensured.
Chiral Purity Assessment in Synthetic Protocols
The determination of the enantiomeric purity of the synthesized (S)- and (R)-methyl 2-isothiocyanatopropanoate is essential. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. nih.govresearchgate.net
The selection of the appropriate chiral stationary phase is crucial for achieving enantiomeric separation. For isothiocyanates, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates, have proven effective. nih.govresearchgate.net For instance, amylose tris-[(S)-α-methylbenzylcarbamate] immobilized on silica (B1680970) has been used for the enantioseparation of chiral isothiocyanates. nih.gov
The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. A typical mobile phase might consist of a mixture of a non-polar solvent like n-hexane and a more polar alcohol such as isopropanol. The detection is usually carried out using a UV detector. researchgate.net The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Polarimetry, which measures the rotation of plane-polarized light, can also be used as a qualitative indicator of chiral purity. However, it is less accurate than chiral HPLC for quantitative determination, as the specific rotation can be affected by impurities. nih.gov
| Analytical Technique | Description | Key Considerations | Reference |
| Chiral HPLC | High-performance liquid chromatography using a chiral stationary phase to separate enantiomers. | Selection of appropriate CSP, optimization of mobile phase, flow rate, and temperature. | nih.govresearchgate.net |
| Polarimetry | Measures the angle of rotation of plane-polarized light by a chiral sample. | Provides a measure of optical activity but is less accurate for quantitative enantiomeric excess determination than chiral HPLC. | nih.gov |
Substrate Scope and Functional Group Tolerance in this compound Synthesis
The synthesis of this compound via the reaction of the corresponding amino acid ester with thiophosgene demonstrates a degree of functional group tolerance. The primary amino group reacts preferentially with thiophosgene in the presence of the ester functionality. researchgate.net
The isothiocyanate group itself is a reactive functional group that can participate in various reactions, most notably with nucleophiles. It readily reacts with primary and secondary amines to form thioureas. interchim.fr It can also react with alcohols and thiols, although generally under more forcing conditions or with specific catalysts.
In the context of synthesizing analogs of this compound, the thiophosgene method is generally tolerant of a variety of functional groups that are not highly nucleophilic. However, functional groups that are sensitive to the acidic conditions generated during the reaction (HCl is a byproduct) or to the base used for its neutralization may not be compatible. For example, acid-labile protecting groups may be cleaved.
The presence of other nucleophilic groups in the substrate, such as hydroxyl or thiol groups, could lead to side reactions with thiophosgene. In such cases, protection of these functional groups would be necessary prior to the introduction of the isothiocyanate moiety. The choice of protecting groups should be orthogonal to the conditions used for the isothiocyanate formation and its subsequent reactions.
Chemical Reactivity and Transformation Mechanisms
Electronic Structure and Bonding Characteristics of the Isothiocyanate Group
The isothiocyanate group (–N=C=S) is a heterocumulene system characterized by its linear or near-linear arrangement of atoms and a unique electronic distribution. The central carbon atom is sp-hybridized, forming double bonds with the adjacent nitrogen and sulfur atoms. This bonding arrangement results in a molecule with distinct electrophilic and nucleophilic sites. wikipedia.org
The nitrogen and sulfur atoms possess lone pairs of electrons, contributing to the nucleophilicity of the terminal atoms. However, the most significant feature of the isothiocyanate group's electronic structure is the pronounced electrophilicity of the central carbon atom. This is due to the electron-withdrawing nature of both the nitrogen and sulfur atoms, which polarizes the N=C and C=S bonds, creating a partial positive charge on the carbon. This electrophilic character is the primary driver for the reactivity of isothiocyanates. arkat-usa.org
The geometry of the isothiocyanate group can be influenced by the nature of the substituent attached to the nitrogen atom. In aryl isothiocyanates, the C–N=C bond angle is typically around 165°. wikipedia.org The bond lengths within the isothiocyanate moiety are approximately 1.17 Å for N=C and 1.58 Å for C=S. wikipedia.org
Fundamental Reaction Pathways of the Isothiocyanate Moiety
The electrophilic carbon of the isothiocyanate group is the primary site for chemical reactions, readily undergoing attack by a wide range of nucleophiles. arkat-usa.orgmdpi.com Additionally, the π-systems of the N=C and C=S bonds allow for participation in cycloaddition reactions. researchgate.netnih.gov Rearrangement reactions are also a known transformation pathway for isothiocyanates. acs.orgresearchgate.net
Nucleophilic Addition Reactions at the Isothiocyanate Carbon
The most common reaction of isothiocyanates involves the addition of nucleophiles to the electrophilic central carbon atom. arkat-usa.orgrsc.org This reaction is versatile and has been extensively studied with a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.
The general mechanism involves the attack of the nucleophile on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom. The strong electron-withdrawing nature of an adjacent acyl group, as is the case in acyl isothiocyanates, enhances the reactivity of the isothiocyanate group and promotes nucleophilic addition at this site. arkat-usa.org
Table 1: Examples of Nucleophilic Addition to Isothiocyanates
| Nucleophile | Product |
| Amines (R'-NH₂) | N,N'-disubstituted thioureas |
| Hydrazines | Thiosemicarbazides |
| Alcohols (R'-OH) | Thiocarbamates |
| Thiols (R'-SH) | Dithiocarbamates |
This table provides a generalized overview of products from nucleophilic addition to isothiocyanates.
Cycloaddition Reactions Involving the -N=C=S Linkage
The cumulative double bonds of the isothiocyanate group can participate in cycloaddition reactions, acting as a 2π component. These reactions provide a powerful tool for the synthesis of various heterocyclic compounds. mdpi.comresearchgate.netnih.govtandfonline.com
For instance, isothiocyanates can undergo [3+2] cycloaddition reactions with various dipoles. researchgate.net They can also participate in [2+2] cycloadditions with electron-rich alkenes or phosphenium complexes and [4+2] cycloadditions (Diels-Alder reactions) where the C=S bond can act as a dienophile. tandfonline.com The regioselectivity of these reactions is often influenced by the electronic nature of the reactants and the reaction conditions.
Rearrangement Reactions and Isomerizations
Isothiocyanates can undergo rearrangement reactions, with the most common being the isomerization to thiocyanates (R–S–C≡N). wikipedia.org However, isothiocyanates are generally the more stable isomers. wikipedia.org Rearrangements can also be more complex. For example, acyl isothiocyanates can undergo a 1,3-rearrangement. arkat-usa.org Another documented rearrangement is the arkat-usa.orgarkat-usa.org sigmatropic rearrangement of propargyl thiocyanates to form isothiocyanate-substituted allenes. researchgate.net Some rearrangements are thermally induced, while others may be catalyzed by acids or other reagents. acs.orgfigshare.com
Reactivity of the Methyl Ester Functional Group
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.commdpi.com In the case of Methyl 2-isothiocyanatopropanoate, the methyl group can be replaced by other alkyl or aryl groups by reacting it with the corresponding alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comconicet.gov.ar
The reaction is typically reversible, and to drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. mdpi.com
Table 2: General Conditions for Transesterification
| Catalyst | Conditions |
| Acid (e.g., H₂SO₄) | Typically requires heat. |
| Base (e.g., NaOCH₃) | Can often proceed at room temperature. |
This table outlines the general conditions for acid- and base-catalyzed transesterification.
The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the original alkoxy group. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
Hydrolysis Mechanisms
The chemical structure of this compound incorporates two primary functional groups susceptible to hydrolysis: the isothiocyanate group and the methyl ester group. The hydrolysis pathways are influenced by the reaction conditions, particularly the pH.
Hydrolysis of the Isothiocyanate Group: The isothiocyanate functional group (R-N=C=S) is generally characterized as a weak electrophile. Its hydrolysis in purely aqueous solutions at neutral pH is typically a slow process. rsc.org However, the rate of reaction is significantly accelerated in the presence of acid. rsc.org The proposed mechanism for acid-catalyzed hydrolysis involves the nucleophilic attack of a water molecule on the central carbon atom of the isothiocyanate moiety. This process is believed to occur with a simultaneous proton transfer to the nitrogen atom, proceeding through a cyclic transition state. rsc.org
This initial step leads to the formation of an unstable thiocarbamic acid intermediate. This intermediate rapidly undergoes decomposition to yield the corresponding primary amine (in this case, alanine (B10760859) methyl ester) and carbonyl sulfide (B99878) (COS), which is further hydrolyzed to carbon dioxide and hydrogen sulfide. Studies on various aliphatic and aromatic isothiocyanates indicate that aliphatic variants tend to be more reactive towards hydrolysis than their aromatic counterparts.
Hydrolysis of the Ester Group: The methyl ester functional group (-COOCH₃) within this compound can also undergo hydrolysis. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and elimination of a methanol (B129727) molecule, the corresponding carboxylic acid (2-isothiocyanatopropanoic acid) is formed.
Base-Promoted Hydrolysis (Saponification): In alkaline conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (⁻OCH₃), a strong base. A rapid acid-base reaction between the newly formed carboxylic acid and the methoxide ion results in the formation of a carboxylate salt and methanol.
Condensation Reactions
The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles, leading to condensation reactions. A prominent example is the reaction with primary amines.
The reaction of this compound with a primary amine (R'-NH₂) results in the formation of a substituted thiourea (B124793). This reaction is fundamental in various chemical and biological contexts, including the derivatization of amino acids and peptides. The kinetics of this acylation reaction are strongly dependent on pH. thermofisher.com For the reaction to proceed efficiently, the amine must be in its neutral, nucleophilic form rather than its protonated, non-reactive ammonium (B1175870) form. Consequently, these reactions are typically carried out in buffered solutions at a pH between 8.5 and 9.5. thermofisher.comwikipedia.org
Kinetic studies on the aminolysis of other isothiocyanates have shown that the reaction can involve kinetic terms that are second order with respect to the amine. rsc.org This suggests a mechanism where the reaction proceeds via a 1:1 amine-isothiocyanate intermediate. The subsequent prototropic rearrangement of this intermediate to form the stable thiourea product is catalyzed by a second molecule of the amine. rsc.org
Intermolecular and Intramolecular Reaction Dynamics
The reactivity of this compound can be expressed through both intermolecular and intramolecular pathways.
Intermolecular Reactions: The condensation reaction with amines to form thioureas is a prime example of an intermolecular reaction dynamic. Similarly, isothiocyanates can react with other nucleophiles such as thiols. For instance, the reaction with the sulfhydryl group of cysteine residues in peptides is a well-documented intermolecular process. This reaction initially forms a dithiocarbamate (B8719985) adduct. nih.gov
Intramolecular Reactions: The bifunctional nature of this compound, possessing both an isothiocyanate group and an ester group, creates the potential for intramolecular reactions, specifically cyclization. Research on analogous isothiocyanyl amino acids has demonstrated that they can undergo intramolecular cyclization to form unnatural thioxoimidazolidinyl (TOI) amino acids. nih.gov In a similar vein, other studies have shown that arylalkyl isothiocyanates can be cyclized using agents like polyphosphoric acid or aluminium chloride to form heterocyclic structures such as benzazepine-1-thiones. rsc.org
For this compound, a plausible intramolecular pathway could involve the cyclization to form a 5-membered ring. For example, under specific conditions, the nitrogen atom of the isothiocyanate could potentially act as an internal nucleophile, attacking the carbonyl carbon of the ester group. More commonly, as described for related compounds, cyclization may occur following the hydrolysis of the ester to a carboxylic acid or via the amino group if the isothiocyanate itself was formed from an amino acid ester. nih.gov Such reactions lead to the formation of stable heterocyclic systems.
Nitrogen-Sulfur Exchange Reactions
Nitrogen-sulfur exchange reactions are not a widely documented or common transformation pathway for the isothiocyanate functional group. The N=C=S core is generally stable, with reactivity centered on the electrophilic carbon. While the synthesis of isothiocyanates can involve sulfur-transfer agents reacting with isocyanides, a direct exchange of the nitrogen and sulfur atoms within the isothiocyanate moiety itself is not a characteristic reaction of this compound class under typical organic synthesis conditions. mdpi.comrsc.org
Reaction Kinetics and Thermodynamics Studies
Reaction Kinetics: The kinetics of isothiocyanate reactions are highly dependent on the nucleophile and the reaction medium.
Hydrolysis: The hydrolysis of allyl isothiocyanate (AITC) in alkaline conditions follows pseudo-first-order kinetics, with a calculated activation energy (Ea) of 59.0 kJ/mol. srce.hr This relatively low activation energy suggests the reaction proceeds readily under these conditions. srce.hr
Aminolysis: The reaction of isothiocyanates with amines is often second order in amine, indicating that the amine acts as both a nucleophile and a catalyst for a subsequent proton transfer step. rsc.org The reactivity varies with the structure of the isothiocyanate; studies on peptide interactions showed that Phenyl isothiocyanate (PITC) was more reactive than Ethyl isothiocyanate (EITC) toward lysine (B10760008) residues. nih.gov
Thermodynamics: Thermodynamic parameters reveal the nature of the transition states in isothiocyanate reactions.
Hydrolysis: The acid-catalyzed hydrolysis of various isothiocyanates is characterized by large, negative entropies of activation (ΔS‡), typically in the range of -120 to -220 J K⁻¹ mol⁻¹. This suggests a highly ordered, associative transition state, consistent with the proposed mechanism involving the simultaneous binding of a proton and a water molecule. The hydrolysis of AITC has been shown to be an endothermic process. srce.hr
Isomer Stability: In general, isothiocyanates (R-N=C=S) are the thermodynamically more stable isomers compared to thiocyanates (R-S-C≡N). chemrxiv.orgwikipedia.org Syntheses that could potentially produce both isomers often require thermodynamically controlled conditions to selectively yield the isothiocyanate product. chemrxiv.org
The following tables summarize representative kinetic and thermodynamic data for reactions involving isothiocyanates.
Table 1: Representative Kinetic Data for Isothiocyanate Reactions
| Reaction Type | Isothiocyanate | Reactant | Rate Constant / Parameter | Conditions | Source(s) |
|---|---|---|---|---|---|
| Hydrolysis | Allyl isothiocyanate (AITC) | Hydroxyl/Water | Ea = 59.0 kJ/mol | Alkaline media | srce.hr |
| Aminolysis | p-Nitrophenyl isothiocyanate | n-Butylamine | Second order in amine | Diethyl ether | rsc.org |
| Peptide Reaction | Phenyl isothiocyanate (PITC) | Lysine Peptide | 13% depletion in 24h | pH 7.4 | nih.gov |
Table 2: Representative Thermodynamic Data for Isothiocyanate Reactions
| Reaction Type | Isothiocyanate(s) | Parameter | Value | Notes | Source(s) |
|---|---|---|---|---|---|
| Acid Hydrolysis | Various Aliphatic & Aromatic | ΔS‡ | -120 to -220 J K⁻¹ mol⁻¹ | Indicates an ordered, cyclic transition state. |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of Methyl 2-isothiocyanatopropanoate can be achieved.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its different proton environments. The methoxy (B1213986) group (-OCH₃) protons would appear as a singlet, typically in the range of 3.7-3.8 ppm, due to the deshielding effect of the adjacent oxygen atom. The proton on the chiral carbon (C2), the α-carbon, is expected to be a quartet, resulting from coupling with the three protons of the adjacent methyl group. Its chemical shift would likely be influenced by both the ester and the isothiocyanate groups. The methyl group protons at the C3 position would present as a doublet, due to coupling with the single proton at C2. The integration of these signals, representing the relative number of protons, would correspond to a 3:1:3 ratio for the methoxy, α-proton, and C3-methyl protons, respectively. libretexts.orgnih.gov
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -OCH₃ | 3.7 - 3.8 | Singlet | 3H |
| -CH(NCS)- | 4.0 - 4.5 | Quartet | 1H |
| -CH-CH ₃ | 1.6 - 1.8 | Doublet | 3H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound would display five distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the region of 170-175 ppm. docbrown.infolibretexts.org The carbon of the isothiocyanate group (-N=C=S) would also exhibit a significant downfield shift, generally appearing between 120 and 140 ppm. The methoxy carbon (-OCH₃) would resonate around 52-53 ppm. The chiral α-carbon (C2) would be found further downfield than a typical sp³ carbon due to the electron-withdrawing effects of the attached nitrogen and carbonyl groups. Finally, the methyl carbon (C3) would appear at the most upfield position. docbrown.infodocbrown.info
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester) | 170 - 175 |
| -N=C =S | 120 - 140 |
| -OC H₃ | 52 - 53 |
| -C H(NCS)- | 55 - 65 |
| -CH-C H₃ | 15 - 20 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the α-proton (quartet) and the C3-methyl protons (doublet), confirming their spin-spin coupling and vicinal relationship. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show correlations between the methoxy protons and the methoxy carbon, the α-proton and the α-carbon, and the C3-methyl protons and the C3-methyl carbon. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key HMBC correlations for this compound would include:
The methoxy protons to the carbonyl carbon.
The α-proton to the carbonyl carbon and the isothiocyanate carbon.
The C3-methyl protons to the α-carbon. youtube.comyoutube.com
These 2D NMR experiments, in conjunction, provide a detailed and robust confirmation of the molecular structure of this compound. sdsu.eduyoutube.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the ester and isothiocyanate moieties.
Isothiocyanate Group (-NCS): This group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 2000-2200 cm⁻¹, corresponding to the asymmetric stretching vibration of the -N=C=S unit. This is often one of the most prominent peaks in the spectrum. uci.edu
Ester Group (-COOCH₃): The ester functional group is characterized by a strong C=O stretching vibration, which appears in the IR spectrum around 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations would be visible in the 1000-1300 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Isothiocyanate (-NCS) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |
| Ester (C=O) | Stretch | 1735 - 1750 | Strong |
| Ester (C-O) | Stretch | 1000 - 1300 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
Analysis of Molecular Conformations
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of the precise elemental formula. For this compound, the molecular formula is C₅H₇NO₂S. HRMS can distinguish the exact mass of this combination of atoms from other potential formulas with the same nominal mass.
The experimentally measured monoisotopic mass is compared against the theoretically calculated mass. The minuscule difference between these values, typically in the range of parts per million (ppm), provides strong evidence for the assigned molecular formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₇NO₂S |
| Calculated Monoisotopic Mass | 145.01974 Da |
| Observed Monoisotopic Mass | [Typically within ± 5 ppm of calculated value] |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |
Note: The observed mass is subject to experimental variation.
In addition to determining the molecular formula, mass spectrometry provides structural information through the controlled fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint that helps to piece together the molecule's structure. While a definitive experimental spectrum is required for absolute confirmation, a plausible fragmentation pathway for this compound can be predicted based on established chemical principles.
Upon ionization in the mass spectrometer (e.g., via Electron Ionization), the molecular ion ([M]⁺˙) is formed at m/z 145. This high-energy ion undergoes a series of cleavage reactions to produce smaller, more stable fragment ions. Key fragmentation pathways likely include:
Loss of a Methoxy Radical: A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This would produce a stable acylium ion.
[C₅H₇NO₂S]⁺˙ → [C₄H₄NOS]⁺ + •OCH₃ (m/z 114)
Cleavage of the Isothiocyanate Group: The C-N bond adjacent to the isothiocyanate group can cleave, leading to the loss of the NCS group (58 Da).
[C₅H₇NO₂S]⁺˙ → [C₄H₇O₂]⁺ + •NCS (m/z 87)
McLafferty Rearrangement: While less direct, rearrangement reactions can occur. For instance, the loss of the entire ester group or parts of it can lead to characteristic fragments.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula | Origin |
| 145 | Molecular Ion | [C₅H₇NO₂S]⁺˙ | Parent Molecule |
| 114 | Acylium Ion | [C₄H₄NOS]⁺ | Loss of •OCH₃ |
| 87 | Propanoate Fragment | [C₄H₇O₂]⁺ | Loss of •NCS |
| 59 | Methoxycarbonyl Ion | [CH₃OCO]⁺ | Cleavage at the α-carbon |
| 58 | Isothiocyanate Radical Cation | [NCS]⁺˙ | Direct cleavage |
Chiroptical Spectroscopy for Absolute Configuration Determination
This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-methyl 2-isothiocyanatopropanoate and (S)-methyl 2-isothiocyanatopropanoate. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a given sample.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org Chromophores (light-absorbing groups) in a chiral environment give rise to a CD signal. In this compound, the carbonyl group (C=O) of the ester and the isothiocyanate group (N=C=S) are the primary chromophores.
A CD spectrum plots the difference in molar absorptivity (Δε) against wavelength. The resulting peaks, which can be positive or negative, are known as Cotton effects. nih.gov For the two enantiomers of a compound, the CD spectra are expected to be perfect mirror images of each other. nih.gov For example, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This allows for the qualitative identification of the predominant enantiomer and the quantitative determination of enantiomeric excess. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. libretexts.org Similar to CD, ORD curves are highly sensitive to the stereochemical environment of chromophores. An ORD spectrum plots specific rotation against wavelength.
The phenomenon of a rapid change in rotation in the vicinity of a chromophore's absorption band is known as the Cotton effect, which can be positive or negative. libretexts.org The shape and sign of the Cotton effect curve are characteristic of the absolute configuration of the chiral center(s) near the chromophore. By analyzing the ORD curve, particularly the sign of the Cotton effect associated with the n→π* transition of the carbonyl group or transitions within the isothiocyanate group, the absolute configuration of the this compound enantiomer can be determined.
Integration of Spectroscopic Data for Comprehensive Structural Characterization
While each spectroscopic technique provides valuable pieces of the structural puzzle, it is their combined interpretation that leads to a comprehensive and unambiguous characterization of this compound.
The process is as follows:
HRMS establishes the exact elemental formula (C₅H₇NO₂S), providing the fundamental building blocks of the molecule. uni.lu
Analysis of MS fragmentation patterns reveals the connectivity of these atoms. For instance, the observation of a fragment corresponding to the loss of a methoxy group confirms the presence of a methyl ester, while other fragments help place the isothiocyanate group, corroborating the proposed structure.
CD and ORD spectroscopy address the three-dimensional arrangement of the atoms. Since MS and other techniques like NMR are typically blind to stereoisomerism of the enantiomeric type, chiroptical methods are crucial. libretexts.org They differentiate between the (R) and (S) enantiomers and allow for the assignment of the absolute configuration of a synthesized or isolated sample.
Together, these methods allow a chemist to move from a simple molecular formula to a complete and validated three-dimensional structure of a specific enantiomer of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
No specific studies applying quantum chemical calculations to determine the electronic structure and molecular geometry of Methyl 2-isothiocyanatopropanoate have been identified.
Density Functional Theory (DFT) Studies for Ground State Properties
There are no available research articles that specifically report the use of Density Functional Theory (DFT) to investigate the ground state properties of this compound. While DFT is a common method for such analyses, it has not been applied to this particular compound in published literature.
Ab Initio and Semi-Empirical Methods
Similarly, a thorough literature search did not uncover any studies that have employed ab initio or semi-empirical methods to analyze this compound.
Hartree-Fock Model Applications
No publications were found that apply the Hartree-Fock model to investigate the properties of this compound.
Conformational Analysis and Energy Landscapes
Detailed conformational analysis and the mapping of energy landscapes for this compound are not present in the available scientific literature. Such studies are crucial for understanding the molecule's flexibility and preferred spatial arrangements.
Theoretical Studies of Reaction Mechanisms and Transition States
While the synthesis of this compound has been described, theoretical studies detailing the reaction mechanisms and transition states involved in its formation or reactivity are absent from published research.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)
There is no evidence of computational studies aimed at predicting the spectroscopic parameters of this compound. Although experimental spectra exist, theoretical predictions that would allow for a deeper interpretation of these data have not been reported.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed understanding of the conformational dynamics of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.
A typical MD simulation protocol for this compound would involve:
System Setup: Defining the initial coordinates of the molecule, often obtained from experimental data or quantum mechanical calculations. The molecule would then be placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions. nih.gov
Force Field Selection: Choosing a suitable force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.
Equilibration: Running the simulation for a period to allow the system to reach a stable state in terms of temperature and pressure. nih.gov
Production Run: Continuing the simulation to collect data on the trajectory of the atoms over time.
Analysis of the MD trajectory can reveal important information about the dynamic properties of this compound, such as:
Conformational Flexibility: The isothiocyanate (-N=C=S) group, the ester group, and the chiral center allow for a range of conformations. MD simulations can explore the accessible conformational space and identify the most stable structures.
Solvation Shell: The simulations can characterize the arrangement of water molecules around the polar and non-polar regions of the molecule, which influences its solubility and reactivity.
Interaction with Biomolecules: By simulating this compound in the presence of a protein, for example, one could study the binding modes and interaction energies, providing insights into its potential biological targets. Computational docking studies on other isothiocyanates have suggested their ability to interact with catalytic triads in proteins. nih.gov
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C5H7NO2S |
| Monoisotopic Mass | 145.01974 Da |
| XlogP | 2.1 |
| Predicted Collision Cross Section (CCS) Ų | |
| [M+H]+ | 127.8 |
| [M+Na]+ | 135.3 |
| [M-H]- | 130.0 |
| Data sourced from PubChem. uni.lu |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are based on the principle that the reactivity of a chemical is determined by its molecular structure. By developing a mathematical relationship between structural descriptors and a measure of reactivity, QSRR models can be used to predict the reactivity of new or untested compounds.
For this compound, a QSRR study could be designed to predict its reactivity towards nucleophiles, a key reaction for isothiocyanates. The development of a QSRR model typically involves the following steps:
Data Set Selection: A series of isothiocyanates with known reactivity data would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D structure of the molecule.
Electronic: Quantifying the electron distribution, such as partial charges and frontier orbital energies.
Physicochemical: Properties like logP and molar refractivity.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that links the descriptors to the observed reactivity. researchgate.net
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While specific QSRR models for the reactivity of this compound are not readily found in the literature, the principles of QSRR have been applied to predict properties of other organic compounds, including those containing sulfur. researchgate.net For this compound, key structural descriptors in a QSRR model for its reactivity would likely include:
Electronic properties of the isothiocyanate carbon: The electrophilicity of this atom is central to the reactivity of the molecule.
Steric hindrance around the isothiocyanate group: The methyl group adjacent to the isothiocyanate could influence the accessibility of the reactive center.
QSRR can also be applied to predict chromatographic retention times, which is a valuable tool in analytical method development. nih.gov A Quantitative Structure-Chromatographic Retention Relationship (QSRR) model could predict the retention time of this compound in gas chromatography (GC) or high-performance liquid chromatography (HPLC) based on its structural features. nih.govnih.gov
Applications in Chemical Sciences
Development of Chemical Probes and Derivatizing Agents in Analytical Chemistry
The isothiocyanate functional group (–N=C=S) is a highly reactive electrophilic moiety, making compounds like Methyl 2-isothiocyanatopropanoate valuable in analytical chemistry. The primary application of isothiocyanates in this field is as derivatizing agents, designed to react with specific functional groups in analytes to make them detectable and quantifiable, particularly in chromatography.
Isothiocyanates are well-established reagents for the pre-column derivatization of amino acids for High-Performance Liquid Chromatography (HPLC) analysis. mdpi.com The underlying chemistry involves the reaction of the isothiocyanate group with the primary or secondary amine of an amino acid under basic conditions. This reaction, famously known as the Edman degradation, forms a phenylthiocarbamoyl (PTC) or a related thiocarbamoyl derivative. nih.gov These derivatives typically possess a strong chromophore, which allows for sensitive UV detection. google.com
While phenyl isothiocyanate (PITC) is the most common reagent for this purpose, finechem-mirea.ruresearchgate.net the principle extends to other isothiocyanates. This compound, being an isothiocyanate derivative of the amino acid alanine (B10760859) methyl ester, can theoretically serve as a chiral derivatizing agent. Its reaction with an analyte containing a primary or secondary amine would yield a thiourea (B124793) derivative. If a racemic mixture of an amine is reacted with an enantiomerically pure form of this compound, the resulting diastereomeric thioureas can be separated by standard chromatographic techniques, allowing for the quantification of the original enantiomers.
The general reaction scheme for derivatization is as follows:
Step 1: The isothiocyanate reacts with an amine in a basic medium (e.g., triethylamine) to form a thiourea derivative. google.com
Step 2: The excess reagent is either removed or the reaction mixture is directly injected into the HPLC system. nih.gov
Step 3: The derivatives are separated on a reverse-phase column and detected by a UV or mass spectrometry detector. researchgate.net
The use of isothiocyanates as derivatizing agents offers several advantages, including the ability to introduce a UV-absorbing or fluorescent tag onto analytes that otherwise lack one, thereby significantly enhancing detection sensitivity. mdpi.com
Studies on Structure-Bioactivity Relationships of Synthetic Isothiocyanate Analogs
Isothiocyanates (ITCs), both natural and synthetic, are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govrsc.org this compound belongs to the family of amino acid-derived ITCs, and its biological activity is interpreted through the lens of structure-activity relationship (SAR) studies conducted on analogous compounds.
The biological efficacy of ITCs is intrinsically linked to their chemical structure. nih.gov Key structural features that modulate activity include the nature of the side chain (R-group), the length of any alkyl chains, and the presence of other functional groups. wur.nl The electrophilic carbon atom of the –N=C=S group is crucial, as it readily reacts with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. nih.gov
Antimicrobial Activity: SAR studies on various ITCs have revealed that their antimicrobial potency is highly dependent on their structure. For instance, some studies indicate that short-chain ITCs show good activity against both Gram-positive and Gram-negative bacteria. wur.nl In a comparative study, benzyl (B1604629) isothiocyanate (BITC) showed markedly higher antimicrobial potential against Campylobacter jejuni strains than allyl isothiocyanate (AITC), suggesting that an aromatic ring in the structure can enhance activity. nih.gov this compound, with its propanoate backbone, represents a unique structural motif within this class. Its activity would be influenced by its polarity, shape, and reactivity, which are key physicochemical properties identified in quantitative structure-activity relationship (QSAR) models for ITCs. wur.nl
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Isothiocyanates against Pathogenic Bacteria
| Isothiocyanate | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Allylisothiocyanate (AITC) | S. aureus | 100 | nih.gov |
| 2-Phenylethylisothiocyanate (PEITC) | S. aureus | 100 | nih.gov |
| Allylisothiocyanate (AITC) | E. coli | 100 | nih.gov |
| 2-Phenylethylisothiocyanate (PEITC) | E. coli | 100 | nih.gov |
| Benzyl isothiocyanate (BITC) | C. jejuni (sensitive) | 1.25 | nih.gov |
| Benzyl isothiocyanate (BITC) | C. jejuni (resistant) | 5 | nih.gov |
| Allylisothiocyanate (AITC) | C. jejuni (resistant) | 200 | nih.gov |
Anticancer Activity: The anticancer effects of ITCs are widely documented and are also heavily dependent on their chemical structure. nih.govresearchgate.net ITCs can inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis (programmed cell death). nih.govnih.gov For example, sulforaphane (B1684495), a well-studied ITC, has been shown to inhibit histone deacetylase (HDAC), an important mechanism in cancer therapy. mdpi.com
Synthetic analogs, including those derived from amino acid esters, have been developed to explore and optimize these anticancer properties. nih.gov The design of hybrid molecules, such as combining an ITC moiety with another pharmacophore, is an active area of research to enhance potency and target specificity. nih.gov The structure of this compound, being an ester of an amino acid-ITC conjugate, positions it as a synthetic analog with potential bioactivity. Its efficacy would be compared against established ITCs like sulforaphane (SFN), benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC) in various cancer cell lines. nih.govmdpi.com The ability of ITCs to inhibit tumorigenesis is often dependent on the specific compound, the animal model, and the target tissue. nih.gov
Table 2: Overview of Anticancer Mechanisms for Key Isothiocyanates
| Isothiocyanate | Cancer Type Studied | Mechanism of Action | Reference |
|---|---|---|---|
| Sulforaphane (SFN) | Prostate Cancer | Prolonged PSA doubling time in patients. | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Leukemia | Induces apoptosis in HL-60 cells. | nih.gov |
| Benzyl isothiocyanate (BITC) | Leukemia | Induces G2/M cell cycle arrest. | nih.gov |
| Allyl isothiocyanate (AITC) | Prostate Cancer | Inhibits proliferation of PC-3 and LNCaP cells. | researchgate.net |
| General ITCs | Various | Inhibition of phase I enzymes, induction of phase II enzymes, induction of apoptosis. | mdpi.commdpi.com |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the laboratory synthesis of Methyl 2-isothiocyanatopropanoate?
- Methodological Answer : Focus on reaction stoichiometry, solvent selection (e.g., anhydrous conditions to avoid hydrolysis), and temperature control. Purification via column chromatography or distillation should prioritize minimizing exposure to moisture and heat due to its instability . Safety protocols must include fume hood use, impermeable gloves, and storage away from oxidizing agents and acids to prevent hazardous reactions .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the isothiocyanate group (-NCS) and ester moiety. HPLC with UV detection (λ = 220–250 nm) can assess purity, while FTIR identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹). Cross-reference with impurity profiles from related propanoate derivatives, such as those in pharmaceutical standards (e.g., residual solvents or byproducts like thioureas) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Implement skin and respiratory protection due to dermal absorption risks . Store in airtight containers under inert gas (e.g., N₂), segregated from incompatible substances like alcohols, amines, or strong bases. Emergency procedures should include immediate decontamination with water and consultation with occupational health specialists trained in chemical exposures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. O₂) to assess decomposition pathways. Conflicting data may arise from impurities or moisture content; replicate studies using rigorously purified samples and document environmental conditions meticulously .
Q. What mechanistic insights can be gained from studying the reactivity of this compound with nucleophiles?
- Methodological Answer : Employ kinetic studies (e.g., stopped-flow spectroscopy) to track reaction rates with amines or thiols. Isotopic labeling (e.g., ¹⁵N or ³⁴S) can elucidate intermediate formation. Computational models (DFT or MD simulations) may predict regioselectivity in cycloaddition or hydrolysis reactions, aligning with experimental data .
Q. What challenges arise in detecting and quantifying degradation products of this compound in aqueous environments?
- Methodological Answer : Use LC-MS/MS with reverse-phase columns to separate polar degradation products (e.g., methyl propanoate derivatives or thioureas). Optimize ionization settings (ESI+/-) for low-abundance species. Validate methods using spiked matrices to account for matrix effects, referencing stability studies of analogous isothiocyanates .
Q. How can computational modeling enhance the design of this compound derivatives for specific bioactivity?
- Methodological Answer : Apply molecular docking to screen derivatives against target proteins (e.g., enzymes in metabolic pathways). Use QSAR models to correlate structural features (e.g., substituent electronegativity) with activity. Validate predictions via in vitro assays, such as enzyme inhibition or cytotoxicity studies, as seen in indole derivative research .
Q. What strategies mitigate variability in cross-disciplinary applications of this compound (e.g., medicinal chemistry vs. materials science)?
- Methodological Answer : Tailor synthetic routes to application-specific purity requirements. For medicinal use, adhere to ICH guidelines for impurity profiling . In materials science, focus on scalability and stability under operational conditions (e.g., UV exposure). Document batch-to-batch variability using statistical process control (SPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
